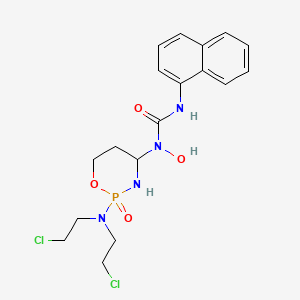
3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a carbonyl chloride group at the 3-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The specific substituents (chlorine, methyl, phenyl) are introduced through targeted reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide in the presence of a base.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Electrophilic Aromatic Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination and formation of the carbonyl chloride group.
Methyl Iodide: Used for methylation.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
Esters: Formed from nucleophilic substitution with alcohols.
Thioesters: Formed from nucleophilic substitution with thiols.
Scientific Research Applications
3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives and their biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- depends on its specific application. In medicinal chemistry, its derivatives may act by:
Inhibiting Enzymes: Some derivatives inhibit key enzymes involved in disease pathways, such as topoisomerases in cancer or dihydrofolate reductase in malaria.
Interacting with DNA: Certain derivatives intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptors: Some compounds may act as agonists or antagonists of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.
4-Chloroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Methylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group and a methyl group at the 6-position.
Uniqueness
3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications, while the quinoline core provides a scaffold for diverse biological interactions.
Properties
CAS No. |
93663-79-7 |
|---|---|
Molecular Formula |
C17H11Cl2NO |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-7-8-13-12(9-10)15(18)14(17(19)21)16(20-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
PSJQVYNQVBGOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


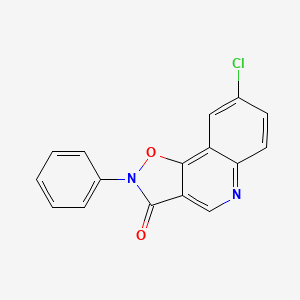
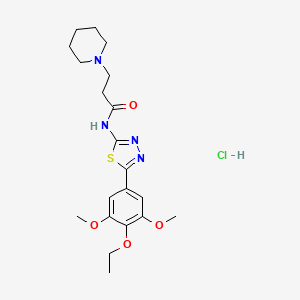
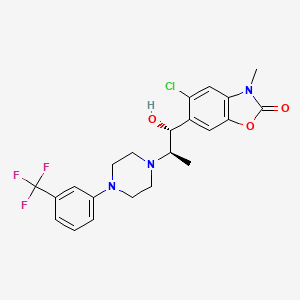
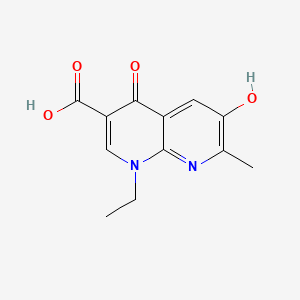
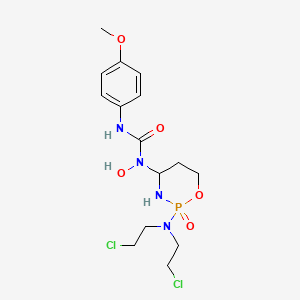


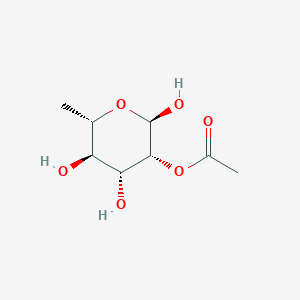

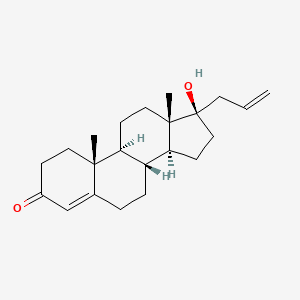
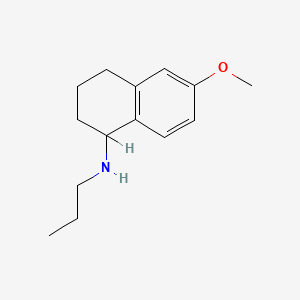
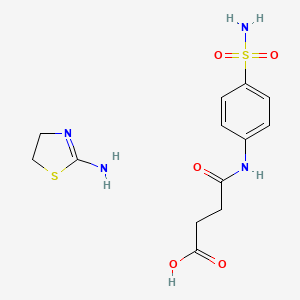
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
